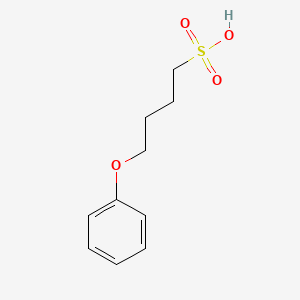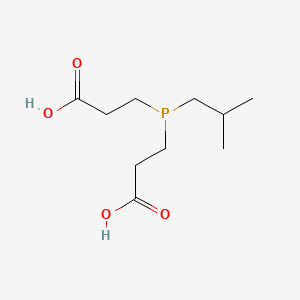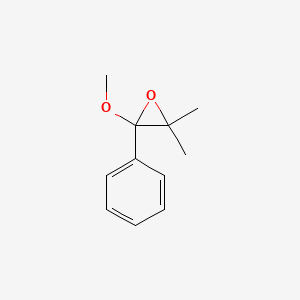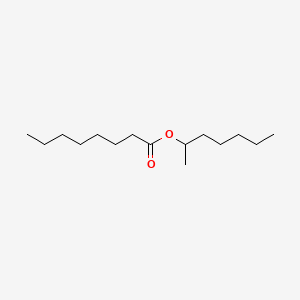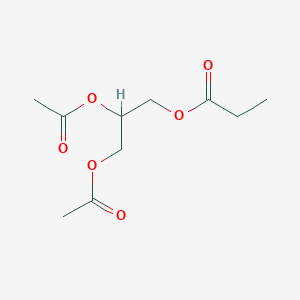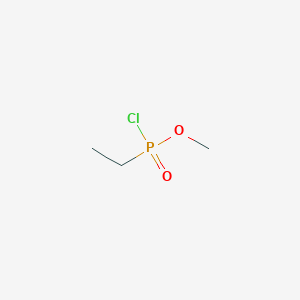
Ethylphosphonochloridic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylphosphonochloridic acid, methyl ester is an organophosphorus compound with the molecular formula C3H8ClO2P It is a derivative of phosphonic acid and is characterized by the presence of both ethyl and methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
Ethylphosphonochloridic acid, methyl ester can be synthesized through the reaction of ethylphosphonic dichloride with methanol. The reaction typically occurs under controlled conditions to ensure the selective formation of the methyl ester. The general reaction is as follows:
C2H5P(O)Cl2+CH3OH→C3H8ClO2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
Ethylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form ethylphosphonic acid and methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base to neutralize the by-products.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Ethylphosphonic acid and methanol.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.
科学的研究の応用
Ethylphosphonochloridic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of ethylphosphonochloridic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound can also participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.
類似化合物との比較
Ethylphosphonochloridic acid, methyl ester can be compared with other similar compounds, such as:
Methylphosphonochloridic acid, ethyl ester: Similar structure but with reversed ester groups.
Ethylphosphonic dichloride: Lacks the ester group and is more reactive.
Methylphosphonic acid: Lacks the chlorine atom and is less reactive.
The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and methyl ester groups, making it a versatile intermediate in various chemical reactions.
特性
CAS番号 |
21502-57-8 |
|---|---|
分子式 |
C3H8ClO2P |
分子量 |
142.52 g/mol |
IUPAC名 |
1-[chloro(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C3H8ClO2P/c1-3-7(4,5)6-2/h3H2,1-2H3 |
InChIキー |
CQRLFKVMUWZIPC-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


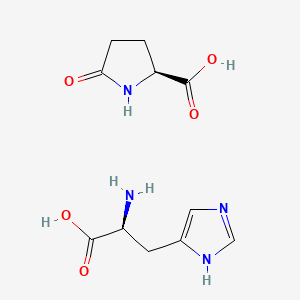
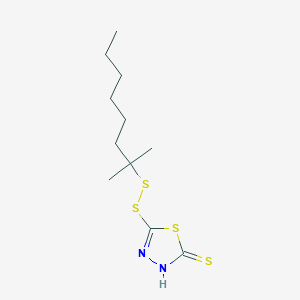

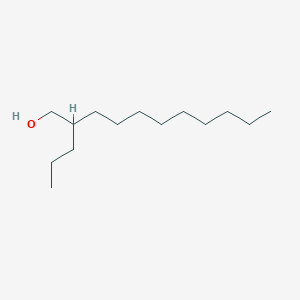

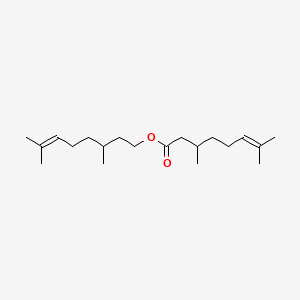
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
